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Con-13 protein

fungal developmental biology conidiation protein stability

Con-13 protein (conidiation-specific protein is a 340-amino-acid (37.1 kDa), weakly acidic, hydrophilic polypeptide encoded by the con-13 gene of the filamentous fungus Neurospora crassa. First characterized by Hager and Yanofsky in 1990, the con-13 gene consists of three exons separated by two small introns and produces a 1.35-kb mRNA transcript that is first detected approximately 8 hours after the induction of conidiation, marking it as a late-stage conidiation-specific gene.

Molecular Formula C9H10BrFO
Molecular Weight 0
CAS No. 134710-97-7
Cat. No. B1177303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCon-13 protein
CAS134710-97-7
SynonymsCon-13 protein
Molecular FormulaC9H10BrFO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Con-13 Protein (CAS 134710-97-7): A Late-Stage Conidiation-Specific Marker from Neurospora crassa for Fungal Developmental Biology Research


Con-13 protein (conidiation-specific protein 13) is a 340-amino-acid (37.1 kDa), weakly acidic, hydrophilic polypeptide encoded by the con-13 gene of the filamentous fungus Neurospora crassa [1]. First characterized by Hager and Yanofsky in 1990, the con-13 gene consists of three exons separated by two small introns and produces a 1.35-kb mRNA transcript that is first detected approximately 8 hours after the induction of conidiation, marking it as a late-stage conidiation-specific gene [1]. The protein localizes to conidiophores during asexual development, with minimal presence in underlying mycelium, and its synthesis is regulated predominantly at the transcriptional level [2]. The con-13 gene resides on linkage group IV in a 1.4-kb bidirectional gene pair with con-10, and both genes are coordinately induced during late conidiation [3].

Why Con-13 Protein Cannot Be Substituted by Other Conidiation-Specific Proteins in Neurospora crassa Studies


The conidiation-specific (con) gene family of Neurospora crassa includes at least five characterized members—con-6, con-8, con-10, con-11, and con-13—each with distinct temporal expression profiles, protein sizes, and post-germination stability [1]. Although these genes share conidiation-preferential expression patterns, transcript analyses in conidiation-defective mutants indicate that each plays a unique, non-redundant role during asexual development [1]. Most critically, the protein products exhibit fundamentally different fate kinetics: CON10 protein disappears within 2–4 hours after spore germination, whereas CON13 persists beyond this window [2]. This differential stability, combined with a 4-fold difference in polypeptide size between Con-13 (340 aa) and Con-10 (86 aa), means that experimental readouts—whether immunoblotting, proteomic profiling, or reporter fusion studies—cannot be interchangeably interpreted if the wrong con gene product is targeted [3][4]. For applications requiring a stable, late-conidiation protein marker that survives the germination transition, Con-13 provides an experimental window that Con-10, Con-6, and Con-8 do not [2].

Con-13 Protein (CAS 134710-97-7): Quantitative Differentiation Evidence Against Closest Conidiation-Specific Protein Comparators


Con-13 vs. Con-10 Protein Persistence After Germination: A Direct Kinetic Comparison for Post-Germination Assays

In a direct head-to-head immunoblotting study, Springer et al. (1992) demonstrated that both CON10 and CON13 proteins first appear at approximately 8 hours into conidiation. However, their fates diverge sharply after spore germination: CON10 protein disappears between 2 and 4 hours after germination, whereas CON13 protein persists beyond this time point [1]. This differential protein stability was established using CON10- and CON13-specific antisera in the same experimental system—Neurospora crassa macroconidia germinated under identical conditions [1]. The study further showed that both proteins are localized in conidiophores, with little or no protein present in the underlying mycelium, and that their synthesis coincides with the appearance of their specifying mRNAs, indicating predominantly transcriptional regulation [1].

fungal developmental biology conidiation protein stability germination Neurospora crassa

Con-13 vs. Con-10 Polypeptide Size and Gene Structure: A 4-Fold Difference in Molecular Mass for Proteomic Discrimination

The molecular architecture of Con-13 is substantially different from its closest genomic neighbor, Con-10. The con-13 gene encodes a polypeptide of 340 amino acid residues with a calculated molecular mass of 37.1 kDa, and is weakly acidic and hydrophilic [1]. In contrast, the con-10 gene encodes an 86-amino-acid residue polypeptide that is also hydrophilic and weakly acidic but has a far smaller molecular mass [2]. The con-13 gene consists of three exons divided by two small introns and produces a 1.35-kb mRNA [1], while con-10 contains an open reading frame interrupted by two small introns encoding its 86-residue product [2]. For reference, con-8 encodes a 176-amino-acid (18.4 kDa) polypeptide [3], and con-6 encodes a 93-residue polypeptide [4].

protein characterization molecular weight gene structure conidiation Neurospora crassa

Con-13/Con-10 Bidirectional Gene Pair: Unique Genomic Organization as a Coordinately Regulated Late-Conidiation Locus

The con-10 and con-13 genes are organized as a unique bidirectional gene pair within a single cloned genomic fragment (pCon-10a), separated by only 1.4 kilobases of DNA and transcribed from the same strand on linkage group IV [1]. Both genes are induced coordinately during the later stages of conidiation, representing the only known clustered con gene pair in the Neurospora crassa genome [1]. In contrast, other conidiation-specific genes—con-6, con-8, and con-11—reside at separate, unlinked genomic loci and display distinct temporal expression patterns; notably, con-8 is expressed early during conidial differentiation, unlike the late-stage coordinate induction of con-10/con-13 [2]. A comparison of upstream regions of con-8, con-10, and con-13 identified several shared short sequence motifs potentially important in developmental gene regulation, but the unique physical clustering of con-10 and con-13 suggests additional cis-regulatory coordination not shared by the other con genes [3].

genomic organization bidirectional gene pair conidiation gene regulation Neurospora crassa

Con-13 and Con-10 Transcriptional Regulation by Endogenous Nitric Oxide: A Shared but Quantitatively Important Signaling Node

In a 2016 study, Peng et al. demonstrated that endogenous nitric oxide (NO) regulates conidiation in Neurospora crassa. Treatment with cPTIO, an NO scavenger, significantly reduced intracellular NO fluorescence and dramatically diminished transcription of both con-10 and con-13, two genes preferentially expressed during conidiation [1]. While this study examined con-10 and con-13 together as NO-responsive conidiation markers, the finding establishes both genes as downstream transcriptional targets of NO signaling in filamentous fungi [1]. A separate study by Bieszke et al. (2007) showed that the fungal opsin gene nop-1 has significant and reproducible effects on con-10 and con-13 expression patterns during various stages of conidiation, further confirming that these two genes share regulatory inputs while other con genes (e.g., al-2) are independently modulated [2]. In the ADA-6 transcription factor study, con-13 was among the conidiation-related genes positively regulated by ADA-6, with expression lower in the Δada-6 mutant compared to wild type during conidial development [3].

nitric oxide signaling fungal development conidiation gene regulation transcriptional control

Con-13 Protein Localization: Conidiophore-Specific Distribution Distinct from Mycelial Proteins for Spatial Resolution Studies

Immunofluorescence and immunoblotting analyses by Springer et al. (1992) established that within conidiating cultures, both CON10 and CON13 proteins are specifically localized in conidiophores, with little or no protein present in the underlying mycelium [1]. This spatial restriction to the specialized asexual reproductive structures distinguishes Con-13 from mycelially-expressed proteins and from con-8, which is expressed early during conidial differentiation before mature conidiophore development [2]. While CON10 shares this conidiophore localization pattern, its subsequent degradation upon germination (see Evidence Item 1) means that only CON13 remains as a persistent conidiophore-specific marker post-germination [1]. The con-13 transcript was detected in both macroconidia and microconidia, but notably, in the three-sporulation-pathway study by Springer and Yanofsky (1992), con-13 was among four of five con genes whose transcripts were detected in all three spore types (macroconidia, microconidia, and ascospores) [3].

protein localization conidiophore immunofluorescence fungal cell biology developmental biology

Optimal Research Application Scenarios for Con-13 Protein (CAS 134710-97-7) Based on Quantified Differential Evidence


Post-Germination Fungal Developmental Tracking Using Con-13 as a Stable Conidiophore Lineage Marker

Based on the direct evidence that CON13 protein persists beyond 4 hours after germination while CON10 is degraded within 2–4 hours [1], Con-13 is the preferred protein marker for experiments requiring tracking of conidiophore-derived cellular material through the germination transition. Researchers can employ CON13-specific antisera or con-13 promoter-driven fluorescent reporters to follow cell fate in germinating macroconidia without the confounding signal loss that occurs with CON10- or CON6-based reporters, both of which are degraded shortly after germination [1][2].

Coordinate Gene Regulation Studies Using the Con-10/Con-13 Bidirectional Gene Pair as a Model Locus

The unique 1.4-kb bidirectional gene pair organization of con-10 and con-13 on linkage group IV [3] makes this locus an ideal model system for studying coordinate transcriptional regulation during fungal development. Unlike the singleton con-6, con-8, and con-11 genes, the con-10/con-13 pair enables investigation of shared cis-regulatory elements, chromatin remodeling, and potential antisense or bidirectional promoter mechanisms. The demonstrated coordinate late-conidiation induction and shared NO-responsive regulation [4] provide built-in functional assays for mutational analysis of the intergenic region.

Nitric Oxide Signaling Pathway Dissection Using Con-13 as a Validated Downstream Transcriptional Readout

Given that con-13 transcription is dramatically diminished by NO scavenger treatment (cPTIO) and is positively regulated by the ADA-6 transcription factor [4][5], Con-13 expression levels serve as a quantitative molecular readout for NO signaling pathway activity in Neurospora crassa. This is particularly valuable because con-10 and con-13 are the only con genes with published NO-responsive expression data, enabling dual-reporter experimental designs that strengthen conclusions about NO-mediated developmental regulation.

Proteomic Discrimination and Multi-Con-Gene Expression Profiling via Size-Based Protein Separation

The 4-fold size difference between Con-13 (340 aa, 37.1 kDa) and Con-10 (86 aa) [6][3] enables unambiguous resolution by SDS-PAGE and mass spectrometry. For laboratories conducting proteomic surveys of conidiation or generating polyclonal antibodies against conidiation-specific proteins, the large molecular mass of Con-13 reduces the risk of cross-reactivity or misidentification that could occur with the smaller, similarly hydrophilic Con-10 and Con-6 proteins. This size advantage is directly relevant to procurement decisions when selecting recombinant protein standards or antibody targets.

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